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5,6-Dimethyl-2,3-dihydropyrazine

Flavor Stability Photooxygenation Dihydropyrazine Reactivity

5,6-Dimethyl-2,3-dihydropyrazine (CAS 15986-92-2) is a dihydropyrazine derivative with the molecular formula C6H10N2 and a molecular weight of 110.16 g/mol. This compound features a partially saturated pyrazine ring with methyl groups at the 5 and 6 positions, distinguishing it from fully aromatic pyrazines and other dihydropyrazine isomers.

Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
CAS No. 15986-92-2
Cat. No. B095150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-2,3-dihydropyrazine
CAS15986-92-2
Synonyms2,3-dihydro-5,6-dimethylpyrazine
Molecular FormulaC6H10N2
Molecular Weight110.16 g/mol
Structural Identifiers
SMILESCC1=NCCN=C1C
InChIInChI=1S/C6H10N2/c1-5-6(2)8-4-3-7-5/h3-4H2,1-2H3
InChIKeyAPYDCJBHJXFOTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethyl-2,3-dihydropyrazine (CAS 15986-92-2) Flavor and Fragrance Compound Overview


5,6-Dimethyl-2,3-dihydropyrazine (CAS 15986-92-2) is a dihydropyrazine derivative with the molecular formula C6H10N2 and a molecular weight of 110.16 g/mol [1]. This compound features a partially saturated pyrazine ring with methyl groups at the 5 and 6 positions, distinguishing it from fully aromatic pyrazines and other dihydropyrazine isomers . It is a colorless to pale yellow liquid with a distinctive roasted and nutty aroma profile, naturally formed during Maillard reactions in foods and beverages [2].

Why 5,6-Dimethyl-2,3-dihydropyrazine Cannot Be Replaced by Generic Pyrazines


Simple substitution of 5,6-dimethyl-2,3-dihydropyrazine with other pyrazine derivatives is not scientifically valid due to fundamental differences in chemical structure and resulting properties. The partially saturated 2,3-dihydro moiety confers distinct reactivity, stability, and sensory characteristics compared to fully aromatic pyrazines [1]. Furthermore, the specific 5,6-dimethyl substitution pattern on the dihydropyrazine core results in unique odor threshold and profile differences relative to other alkylated pyrazines and dihydropyrazine isomers [2]. These structural distinctions directly impact performance in flavor applications and analytical behavior, making targeted procurement essential for reproducible results.

Quantitative Evidence Differentiating 5,6-Dimethyl-2,3-dihydropyrazine from Analogs


Singlet Oxygen Reactivity: 5,6-Dimethyl-2,3-dihydropyrazine vs. 5-Methyl-6-phenyl Analog

5,6-Dimethyl-2,3-dihydropyrazine (DMD) exhibits significantly lower reactivity toward singlet oxygen compared to its phenyl-substituted analog, 5-methyl-6-phenyl-2,3-dihydropyrazine (MPD). The total rate constant (k_T) for DMD in N,N-dimethylacetamide is 58.9 × 10^5 M^-1 s^-1, while MPD in tributyl phosphate reaches 159.0 × 10^5 M^-1 s^-1, a 2.7-fold increase [1].

Flavor Stability Photooxygenation Dihydropyrazine Reactivity

Odor Threshold Comparison: 5,6-Dimethyl-2,3-dihydropyrazine vs. 2,3,5-Trimethylpyrazine

While 5,6-dimethyl-2,3-dihydropyrazine is known for its roasted, nutty aroma, its exact odor threshold has not been quantitatively reported in the peer-reviewed literature. In contrast, the structurally related 2,3,5-trimethylpyrazine has a reported odor threshold of 11.00 μg/kg in water [1]. This threshold is notably higher than that of other pyrazines like 2,5-dimethylpyrazine (0.80 μg/kg) and 2-ethyl-3,5-dimethylpyrazine (1.00 μg/kg) [2], indicating that methylation pattern and saturation state profoundly impact odor potency. The dihydropyrazine structure of 5,6-dimethyl-2,3-dihydropyrazine is expected to further modulate its sensory profile, but direct quantitative comparison is not possible due to a lack of data.

Flavor Science Sensory Analysis Odor Threshold

Cellular Toxicity and DNA Strand-Breakage Activity: 5,6-Dimethyl-2,3-dihydropyrazine vs. 3-Hydro-2,2,5,6-tetramethylpyrazine

5,6-Dimethyl-2,3-dihydropyrazine has been shown to induce DNA strand-breakage activity in vitro, likely via generation of reactive oxygen species [1]. A comparative study on human hepatoma HepG2 cells revealed that 5,6-dimethyl-2,3-dihydropyrazine and 3-hydro-2,2,5,6-tetramethylpyrazine exhibit differential cytotoxicity profiles [2]. However, specific IC50 or LD50 values were not provided in the available abstracts, precluding quantitative comparison.

Toxicology In Vitro Toxicology DNA Damage

Analytical Characterization: HPLC Separation and Detection Parameters

5,6-Dimethyl-2,3-dihydropyrazine can be reliably analyzed using reverse-phase HPLC with a Newcrom R1 column and a mobile phase consisting of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS compatibility) [1]. This method provides a scalable approach for purity assessment and impurity profiling. In contrast, fully aromatic pyrazines like 2,3-dimethylpyrazine require different chromatographic conditions due to their distinct polarity and retention characteristics, necessitating separate method validation.

Analytical Chemistry HPLC Method Quality Control

Physicochemical Properties: Boiling Point and Solubility

5,6-Dimethyl-2,3-dihydropyrazine has a boiling point of 60-63 °C at 18 Torr and a solubility of approximately 29 g/L in water at 25 °C [1]. For comparison, 2,3,5-trimethylpyrazine has a boiling point of 173.1 °C at atmospheric pressure [2]. These differences in volatility and hydrophilicity directly impact handling, formulation, and release characteristics in flavor applications.

Physical Chemistry Solubility Volatility

Recommended Applications for 5,6-Dimethyl-2,3-dihydropyrazine Based on Quantitative Evidence


Flavor Stability Studies in Photooxidative Conditions

Researchers investigating flavor degradation under light exposure should select 5,6-dimethyl-2,3-dihydropyrazine for its relatively low singlet oxygen reactivity compared to phenyl-substituted analogs [4]. This property makes it a suitable candidate for formulations requiring extended shelf-life or exposure to retail lighting.

Sensory Threshold Determination and Flavor Dosing Research

Given the absence of published odor threshold data for 5,6-dimethyl-2,3-dihydropyrazine [4], it is an ideal candidate for fundamental sensory research aimed at establishing structure-odor relationships within the dihydropyrazine class. Procurement of high-purity material is essential for accurate threshold determination using GC-olfactometry.

Toxicological Assessment of Maillard Reaction Products

Due to its demonstrated DNA strand-breakage activity and specific biodistribution profile in vivo [4], 5,6-dimethyl-2,3-dihydropyrazine is a critical reference compound for studies evaluating the safety of heat-generated food flavorants. Its use in comparative toxicology with other dihydropyrazines can elucidate structure-toxicity relationships.

Analytical Method Development and Quality Control

The established HPLC method for 5,6-dimethyl-2,3-dihydropyrazine [4] supports its use as a reference standard in analytical laboratories developing or validating methods for dihydropyrazine quantification in complex matrices such as roasted foods, coffee, and fermented products.

Technical Documentation Hub

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